Chloroacetyl chloride
Overview
Description
Chloroacetyl chloride is a chlorinated acyl chloride with the chemical formula C₂H₂Cl₂O. It is a colorless to yellow liquid with a pungent odor and is known for its reactivity and versatility in organic synthesis. This compound is widely used as a building block in the production of various chemicals, including herbicides and pharmaceuticals .
Mechanism of Action
Target of Action
Chloroacetyl chloride is a bifunctional compound . It primarily targets amines and other protic compounds . The acyl chloride end of the molecule easily forms esters and amides , while the other end of the molecule is able to form other linkages, e.g., with amines . This makes it a versatile compound in organic synthesis .
Mode of Action
The mode of action of this compound is through its reactivity with amines and other protic compounds . The acyl chloride end of the molecule can easily form esters and amides . This allows it to react with other compounds to form acylated products such as acyl chloride derivatives, amides, esters, etc., and participate in further chemical reactions .
Biochemical Pathways
This compound is involved in various biochemical pathways due to its bifunctional nature . It is used in the synthesis of lidocaine , a local anesthetic, and in the production of herbicides in the chloroacetanilide family including metolachlor, acetochlor, alachlor, and butachlor . It is also used to produce phenacyl chloride, another chemical intermediate, also used as a tear gas .
Pharmacokinetics
It is known to be a versatile compound in organic synthesis, suggesting that its adme (absorption, distribution, metabolism, and excretion) properties may vary depending on the specific context of its use .
Result of Action
The result of this compound’s action is the formation of acylated products . These products can undergo further chemical reactions, leading to the synthesis of various compounds . For example, it is used in the synthesis of lidocaine , a local anesthetic, and in the production of herbicides .
Biochemical Analysis
Biochemical Properties
Chloroacetyl chloride is known for its highly reactive and corrosive nature . Its molecular structure includes a reactive “acyl-chloride” functional group (COCl), rendering it highly reactive toward nucleophiles . This characteristic makes it particularly suitable for acylation reactions , wherein it reacts with nucleophiles to generate acyl derivatives .
Cellular Effects
This compound poses significant hazards when it comes into contact with the skin, leading to severe chemical burns . In addition, this compound can readily permeate the skin and affect the respiratory system .
Molecular Mechanism
The wide use of this compound in the pharmaceutical industry as an acylating agent in the synthesis of active pharmaceutical ingredient (API) has shown to be a critical reagent . The high reactivity of this compound allows reaction with residual moisture and solvents present in either the initial reaction mixture or subsequent steps to form potential degradation species .
Temporal Effects in Laboratory Settings
There is a paucity of information regarding the genotoxicity of this compound . Hence, we base the risk assessment on the principles of the threshold of toxicological concern .
Dosage Effects in Animal Models
The U.S. Environmental Protection Agency classifies this compound as an exceedingly hazardous substance . Comparatively, MCA, another chemical compound is considered “toxic” but may possess a lower degree of hazard when compared to this compound .
Metabolic Pathways
This compound is a reactive compound that is often used as a two-carbon building block reagent given its multi-functional properties . The potential genotoxicity of this compound allows for a class 3 impurity based on Muller’s classification .
Transport and Distribution
This compound exhibits favorable solubility in both water and methanol . This property could influence its transport and distribution within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroacetyl chloride can be synthesized through several methods:
Carbonylation of Methylene Chloride: This industrial method involves the reaction of methylene chloride with carbon monoxide in the presence of a catalyst.
Oxidation of Vinylidene Chloride: Another industrial method where vinylidene chloride is oxidized to produce this compound.
Addition of Chlorine to Ketene: This method involves the addition of chlorine to ketene to form this compound.
Reaction of Chloroacetic Acid with Thionyl Chloride, Phosphorus Pentachloride, or Phosgene: These reactions are commonly used in laboratory settings to produce this compound.
Industrial Production Methods: The industrial production of this compound typically involves the carbonylation of methylene chloride or the oxidation of vinylidene chloride. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Chloroacetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and water to form amides, esters, and hydrochloric acid.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions with aromatic compounds to form acylated products.
Formation of Esters and Amides: The acyl chloride group in this compound readily forms esters and amides when reacted with alcohols and amines.
Common Reagents and Conditions:
Amines and Alcohols: These reagents are commonly used in nucleophilic substitution reactions with this compound.
Aluminium Chloride: This catalyst is used in Friedel-Crafts acylation reactions.
Major Products Formed:
Amides and Esters: Formed from reactions with amines and alcohols.
Acylated Aromatic Compounds: Formed from Friedel-Crafts acylation reactions.
Scientific Research Applications
Chloroacetyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the chloroacetyl group into molecules.
Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: this compound is used in the synthesis of drugs such as lidocaine and venlafaxine.
Comparison with Similar Compounds
Chloroacetyl chloride is unique due to its bifunctional nature, allowing it to participate in a variety of chemical reactions. Similar compounds include:
Acetyl Chloride: Lacks the chlorine atom, making it less reactive in certain contexts.
Bromoacetyl Chloride: Contains a bromine atom instead of chlorine, leading to different reactivity and applications.
Fluoroacetyl Chloride: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.
This compound stands out due to its versatility and wide range of applications in various fields.
Properties
IUPAC Name |
2-chloroacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCXGMAHQTYDJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClCH2COCl, Array, C2H2Cl2O | |
Record name | CHLOROACETYL CHLORIDE | |
Source | CAMEO Chemicals | |
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Record name | CHLOROACETYL CHLORIDE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4026472 | |
Record name | Chloroacetyl chloride | |
Source | EPA DSSTox | |
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Molecular Weight |
112.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloroacetyl chloride appears as a colorless to light yellow liquid with a very pungent odor. Very toxic by inhalation. Corrosive to metals and tissue., Liquid, Colorless to yellowish liquid with a strong, pungent odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to yellowish liquid with a strong, pungent odor. | |
Record name | CHLOROACETYL CHLORIDE | |
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Record name | Acetyl chloride, 2-chloro- | |
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Record name | Chloroacetyl chloride | |
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Record name | CHLOROACETYL CHLORIDE | |
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Record name | CHLOROACETYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/685 | |
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Record name | Chloroacetyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |
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Boiling Point |
221 °F at 760 mmHg (USCG, 1999), 106.0 °C, 106 °C, 223 °F | |
Record name | CHLOROACETYL CHLORIDE | |
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Record name | Chloroacetyl chloride | |
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Record name | CHLOROACETYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | CHLOROACETYL CHLORIDE | |
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Record name | Chloroacetyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
100 °C (212 °F) - closed cup | |
Record name | Chloroacetyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Solubility |
Decomposes (NIOSH, 2023), Decomposed by water, Initially insoluble in water, however a slow reaction at the water-chloroacetyl chloride interface produces chloroacetic acid. When sufficient acid is formed to solubilize the two phases, a violent reaction forming chloroacetic acid and HCl occurs., Miscible with ethyl ether; soluble in acetone, carbon tetrachloride., Miscible with acetone and benzene., Solubility in water: reaction, Decomposes | |
Record name | CHLOROACETYL CHLORIDE | |
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Record name | Chloroacetyl chloride | |
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Record name | CHLOROACETYL CHLORIDE | |
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Record name | Chloroacetyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.42 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.4202 g/cu cm at 20 °C, Density: 1.4202 at 20 °C/4 °C, Relative density (water = 1): 1.4, 1.42 | |
Record name | CHLOROACETYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/376 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chloroacetyl chloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |
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Record name | CHLOROACETYL CHLORIDE | |
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Record name | CHLOROACETYL CHLORIDE | |
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Record name | Chloroacetyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Density |
Relative vapor density (air = 1): 3.9 | |
Record name | CHLOROACETYL CHLORIDE | |
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Vapor Pressure |
19 mmHg (NIOSH, 2023), 25.2 [mmHg], 25.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.5, 19 mmHg | |
Record name | CHLOROACETYL CHLORIDE | |
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Record name | Chloroacetyl chloride | |
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Record name | CHLOROACETYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | CHLOROACETYL CHLORIDE | |
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URL | https://www.osha.gov/chemicaldata/685 | |
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Record name | Chloroacetyl chloride | |
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Color/Form |
Liquid, Colorless liquid, Water-white liquid, Colorless to yellowish liquid. | |
CAS No. |
79-04-9 | |
Record name | CHLOROACETYL CHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/376 | |
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Record name | Chloroacetyl chloride | |
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Record name | Chloroacetyl chloride | |
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Record name | Chloroacetyl chloride | |
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Record name | Acetyl chloride, 2-chloro- | |
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Record name | Chloroacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloroacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROACETYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5UML06YUO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Chloroacetyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLOROACETYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLOROACETYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/685 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acetyl chloride, chloro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/AO62CCF8.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-8.5 °F (USCG, 1999), -21.7 °C, -21.8 °C, -8.5 °F, -7 °F | |
Record name | CHLOROACETYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/376 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chloroacetyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLOROACETYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLOROACETYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/685 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chloroacetyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.